molecular formula C15H18ClNO B8509109 2-Naphthyl 4-Piperidinyl Ether Hydrochloride

2-Naphthyl 4-Piperidinyl Ether Hydrochloride

Cat. No.: B8509109
M. Wt: 263.76 g/mol
InChI Key: XWYPFKZFRFZKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 4-Piperidinyl Ether Hydrochloride: is a chemical compound with the molecular formula C15H17NO·HCl . It is a salt analog of 2-Naphthyl 4-Piperidinyl Ether and is known for its utility in the preparation of aryl ether derivatives. This compound has applications in the synthesis of hydroxamic acid derivatives, which are matrix metalloproteinase inhibitors, and in the preparation of pyrazolylsulfonylpiperidines, which are useful in the treatment of prokineticin-mediated diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl 4-Piperidinyl Ether Hydrochloride typically involves the reaction of 2-naphthol with 4-piperidinol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of aryl ether derivatives and hydroxamic acid derivatives.

Biology: The compound has applications in the study of enzyme inhibition, particularly matrix metalloproteinases, which are involved in various biological processes including tissue remodeling and cancer metastasis.

Medicine: It is used in the development of drugs targeting prokineticin receptors, which are implicated in gastrointestinal disorders and other diseases.

Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Naphthyl 4-Piperidinyl Ether Hydrochloride involves its interaction with specific molecular targets such as matrix metalloproteinases and prokineticin receptors. By inhibiting these enzymes or receptors, the compound can modulate various biological pathways, leading to therapeutic effects in conditions like cancer and gastrointestinal disorders.

Comparison with Similar Compounds

    2-Naphthyl 4-Piperidinyl Ether (CAS# 78055-93-3): A closely related compound used in similar applications.

    1-Naphthyl 4-Piperidinyl Ether Hydrochloride (CAS# 78055-80-8): Another analog with similar properties and applications.

Uniqueness: 2-Naphthyl 4-Piperidinyl Ether Hydrochloride is unique due to its specific structural features that allow it to interact effectively with matrix metalloproteinases and prokineticin receptors. This makes it particularly valuable in the development of enzyme inhibitors and receptor antagonists for therapeutic use.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

4-naphthalen-2-yloxypiperidine;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14;/h1-6,11,14,16H,7-10H2;1H

InChI Key

XWYPFKZFRFZKOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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